CGA-JK3 - 1621626-06-9

CGA-JK3

Catalog Number: EVT-263776
CAS Number: 1621626-06-9
Molecular Formula: C15H19NO3
Molecular Weight: 261.321
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CGA-JK3 is a novel inhibitor of IkappaB kinase in innate immune process.
Overview

CGA-JK3 is a chemical compound recognized for its function as an inhibitor of IκB kinase, specifically targeting the IKKβ-catalyzed kinase activity. This inhibition plays a critical role in modulating inflammatory responses and cellular signaling pathways related to immune functions. The compound was synthesized from caffeic acid through a reaction with cyclohexylamine, resulting in a structure that exhibits significant biological activity against various inflammation-related conditions .

Source

CGA-JK3 is derived from caffeic acid, a naturally occurring phenolic compound found in many plants. The synthesis typically involves amidation with cyclohexylamine, which transforms the caffeic acid into CGA-JK3 . This synthetic route allows researchers to obtain CGA-JK3 in sufficient quantities for experimental purposes.

Classification

CGA-JK3 is classified as a small molecule inhibitor within the category of organic compounds. Its specific activity against IKKβ situates it within pharmacological agents aimed at modulating inflammatory pathways, particularly those associated with the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway.

Synthesis Analysis

Methods

The synthesis of CGA-JK3 involves several key steps:

  1. Preparation of Core Structure: The initial step typically involves the isolation of caffeic acid.
  2. Amidation Reaction: Caffeic acid is reacted with cyclohexylamine under controlled conditions to form CGA-JK3.
  3. Functional Group Modifications: Subsequent modifications may be performed to enhance the compound's properties or yield.

Technical Details

The amidation reaction is facilitated by specific reagents and catalysts that promote the formation of the amide bond between caffeic acid and cyclohexylamine. The purity and yield of CGA-JK3 can be optimized through careful control of reaction conditions such as temperature, time, and concentrations of reactants.

Molecular Structure Analysis

Structure

CGA-JK3 has a distinct molecular structure characterized by its amide linkage and aromatic components derived from caffeic acid. The structural formula can be represented as follows:

  • Molecular Formula: C14_{14}H17_{17}N1_{1}O4_{4}
  • Molecular Weight: Approximately 259.29 g/mol

Data

The molecular structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its connectivity and functional groups. These analyses confirm the presence of the amide group and the integrity of the aromatic system .

Chemical Reactions Analysis

Reactions

CGA-JK3 participates in various chemical reactions, including:

  • Oxidation: Involving the addition of oxygen or removal of hydrogen.
  • Reduction: Addition of hydrogen or removal of oxygen.
  • Substitution: Replacement of one functional group with another.

Technical Details

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, sodium borohydride for reduction, and various catalysts for substitution reactions. The specific outcomes depend on reaction conditions such as solvent choice, temperature, and catalyst presence.

Mechanism of Action

CGA-JK3 exerts its biological effects primarily through the inhibition of IKKβ kinase activity. This process involves:

  1. Competitive Inhibition: CGA-JK3 competes with adenosine triphosphate (ATP) for binding to IKKβ.
  2. Displacement of Fluorescent Probes: The compound displaces fluorescent ATP probes from their complexes with IKKβ, indicating its binding affinity.
  3. Suppression of NF-κB Activation: By inhibiting IKKβ, CGA-JK3 prevents the phosphorylation and degradation of IκBα, leading to reduced NF-κB activation .

This mechanism is crucial in regulating inflammatory responses triggered by various pathogens and cytokines.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form that may vary in color depending on purity.
  • Solubility: Soluble in organic solvents; insoluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong oxidizing or reducing agents.

Relevant data regarding these properties can be further elucidated through empirical studies that assess stability under various environmental conditions .

Applications

CGA-JK3 has several scientific applications, including:

  • Chemistry Research: Used to study kinase inhibition and its effects on biochemical pathways.
  • Biology Studies: Investigated for its role in cellular signaling related to inflammation and immune responses.
  • Medical Research: Explored for potential therapeutic applications in treating inflammatory diseases and immune disorders.
  • Drug Development: Aids in the design of new therapeutic agents targeting kinase activities associated with diseases .

These applications highlight CGA-JK3's significance in advancing understanding and treatment strategies related to inflammation and immune regulation.

Introduction to CGA-JK3 and Its Relevance in Innate Immunity Research

CGA-JK3 (caffeic acid cyclohexylamide) is a synthetic derivative of caffeic acid, a phenolic compound abundant in medicinal plants. Emerging as a potent modulator of innate immunity, CGA-JK3 targets intracellular signaling hubs downstream of pattern recognition receptors (PRRs), offering a novel therapeutic strategy against hyperinflammatory syndromes like sepsis and acute liver failure. Unlike pathogen receptor-focused therapies, CGA-JK3 inhibits IKKβ, a kinase governing the NF-κB pathway, thereby intercepting redundant inflammatory cascades triggered by diverse microbial ligands [1].

Role of IKKβ/NF-κB Signaling in Inflammatory Pathologies

The IKKβ/NF-κB axis is a master regulator of inflammation, activated by multiple Toll-like receptors (TLRs). Upon stimulation by pathogen-associated molecular patterns (PAMPs), IKKβ phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This releases NF-κB dimers (e.g., p65/p50), which translocate to the nucleus and drive transcription of pro-inflammatory genes (TNF-α, IL-1α, HMGB1) [4] [7].

In pathological inflammation, such as polymicrobial sepsis or endotoxemia, persistent NF-κB activation creates a "cytokine storm" that drives organ dysfunction:

  • Systemic Impact: NF-κB upregulates adhesion molecules in endothelial cells, promoting leukocyte infiltration and tissue damage [7].
  • Liver-Specific Dysregulation: In LPS/D-galactosamine-induced acute liver failure (ALF), NF-κB activation amplifies hepatocyte apoptosis and elevates serum aspartate aminotransferase (AST) and bilirubin [1].

Table 1: Effects of Uncontrolled IKKβ/NF-κB Signaling in Experimental Models

Disease ModelKey Pathogenic OutcomesPrimary NF-κB Targets
Endotoxic shock (LPS)Cytokine storm (TNF-α↑, IL-1α↑, HMGB1↑); Mortality ≤24hTNF-α, IL-1α, HMGB1
Polymicrobial sepsis (CLP)Bacterial dissemination; Multi-organ failure; 85% mortality in 14dIL-6, IL-1β, CXCL chemokines
Acute liver failure (LPS/GalN)Hepatocyte apoptosis; Serum AST↑; Bilirubin↑; Hepatic congestionCaspase-3, FAS ligand

Limitations of TLR4/MD-2-Targeted Therapies in Polymicrobial Sepsis

TLR4/MD-2 complex antagonists (e.g., Eritoran, TAK-242) block lipopolysaccharide (LPS) recognition, showing efficacy in endotoxemia driven by Gram-negative bacteria. However, they fail in clinical sepsis due to:

  • Pathogen Redundancy: Polymicrobial infections release agonists for multiple TLRs (TLR1/2, TLR5, TLR9) beyond TLR4. TLR4 inhibitors do not suppress inflammation triggered by Gram-positive bacteria (e.g., Pam3CSK4 via TLR1/2) or flagellin (TLR5) [1] [2].
  • Immunosuppression Risk: Over-blocking TLR4 impairs bacterial clearance. TLR4-deficient mice exhibit increased mortality in low-grade sepsis due to defective neutrophil phagocytosis and reactive oxygen species (ROS) generation [5].
  • Clinical Trial Failures: Eritoran and TAK-242 did not improve survival in phase III sepsis trials (NCT00334828, NCT00633477), as patient stratification ignored etiological pathogen diversity [1].

Table 2: TLR4-Targeted Agents vs. CGA-JK3 in Preclinical Sepsis Models

Therapeutic AgentMolecular TargetEfficacy in LPS EndotoxemiaEfficacy in CLP Polymicrobial SepsisMechanistic Limitations
TAK-242TLR4 (Cys-747 binding)High (80% survival)Low (<15% survival)Fails against non-TLR4 agonists
Anti-TLR4/MD-2 mAb (5E3)TLR4/MD-2 complexReduces cytokinesModerate (50% survival)Ineffective against Gram-positive pathogens
CGA-JK3IKKβ ATP-binding siteHigh (70–80% survival)High (80% survival)Broad inhibition across TLRs (1/2, 4, 5, 7, 9)

Rationale for Targeting IKKβ in Redundant TLR Agonist-Induced Inflammation

CGA-JK3 overcomes TLR4 therapy limitations by inhibiting IKKβ, a convergence point for signals from multiple TLRs. Its mechanism involves:

  • ATP-Competitive IKKβ Inhibition: CGA-JK3 docks into the ATP-binding pocket of IKKβ (confirmed by crystallography), displacing fluorescent ATP probes and blocking IκBα phosphorylation. This prevents NF-κB nuclear translocation irrespective of the upstream TLR agonist [1].
  • Broad Anti-Inflammatory Effects: In macrophages, CGA-JK3 suppresses NF-κB activation induced by TLR1/2 (Pam3CSK4), TLR2/6 (FSL-1), TLR4 (LPS), TLR5 (flagellin), TLR7 (imiquimod), and TLR9 (CpG) agonists. Consequently, it reduces TNF-α, IL-1α, and HMGB1 release in vivo [1].
  • Pathogen-Agnostic Rescue:
  • Endotoxemia: Reduces serum TNF-α (by 70%), IL-1α (65%), and HMGB1 (60%) within 10h post-LPS [1].
  • Polymicrobial Sepsis: Achieves 80% survival in cecal ligation and puncture (CLP) by dampening systemic inflammation without impairing bacterial clearance [1].
  • Acute Liver Failure: Blocks hepatic NF-κB phosphorylation, lowers AST/bilirubin, and reduces congestion in LPS/GalN-challenged mice [1].

Molecular Docking Analysis: Computational modeling shows CGA-JK3 forms hydrogen bonds with IKKβ residues Glu149 and Asp166, critical for kinase activity. The cyclohexylamide group enhances hydrophobic interactions within the ATP-binding cleft, increasing specificity over related kinases [1].

Properties

CAS Number

1621626-06-9

Product Name

CGA-JK3

IUPAC Name

N-Cyclohexyl-3-(3,4-dihydroxy-phenyl)-acrylamide

Molecular Formula

C15H19NO3

Molecular Weight

261.321

InChI

InChI=1S/C15H19NO3/c17-13-8-6-11(10-14(13)18)7-9-15(19)16-12-4-2-1-3-5-12/h6-10,12,17-18H,1-5H2,(H,16,19)/b9-7+

InChI Key

BGHITLVWBRLDRS-VQHVLOKHSA-N

SMILES

O=C(NC1CCCCC1)/C=C/C2=CC=C(O)C(O)=C2

Solubility

Soluble in DMSO

Synonyms

CGA-JK3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.